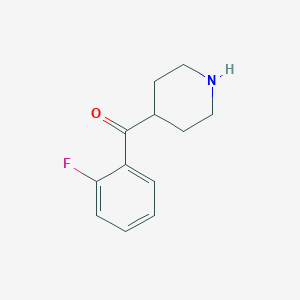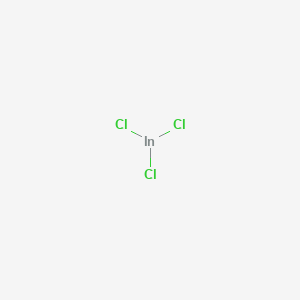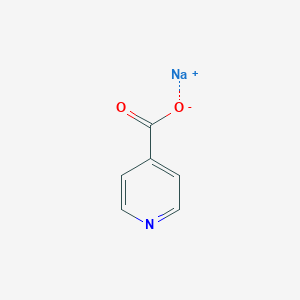
Sodium isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C6H4NNaO2 and a molecular weight of 145.09 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Sodium isonicotinate, also known as isonicotinic acid sodium salt, is a compound that has been studied for its potential biological activities .
Mode of Action
It’s worth noting that the compound is related to Methyl isonicotinate, which has been found to influence the movement of thrips . .
Biochemical Pathways
For instance, Methyl isonicotinate has been associated with calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling . Whether this compound affects similar pathways is a topic for future research.
Result of Action
Related compounds, such as methyl isonicotinate, have been found to have antiproliferative effects on carcinoma cells . Whether this compound has similar effects is a topic for future research.
Action Environment
It’s known that various environmental and stress factors can influence the secondary metabolism in medicinal plants, potentially affecting the production of compounds like this compound .
Biochemische Analyse
Cellular Effects
Some studies suggest that it may have an impact on gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Sodium isonicotinate is not well-defined. It is known to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Therefore, it is difficult to comment on any threshold effects or toxic effects at high doses
Transport and Distribution
It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium isonicotinate can be synthesized through the neutralization of isonicotinic acid with sodium hydroxide. The reaction typically involves dissolving isonicotinic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing, pH adjustment, and crystallization helps in achieving consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium isonicotinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isonicotinic acid N-oxide.
Reduction: It can be reduced to form isonicotinamide.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Isonicotinic acid N-oxide.
Reduction: Isonicotinamide.
Substitution: Metal isonicotinates.
Wissenschaftliche Forschungsanwendungen
Sodium isonicotinate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Inositol nicotinate: A niacin ester used as a vasodilator and dietary supplement.
Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.
Lanthanide isonicotinates: Coordination compounds with unique magnetic and luminescent properties.
Uniqueness: Sodium isonicotinate is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry. Its sodium salt form also enhances its solubility in water, which is advantageous for various applications .
Eigenschaften
CAS-Nummer |
16887-79-9 |
|---|---|
Molekularformel |
C6H5NNaO2 |
Molekulargewicht |
146.10 g/mol |
IUPAC-Name |
sodium;pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9); |
InChI-Schlüssel |
HCYCXCGNTXGKLQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CN=CC=C1C(=O)O.[Na] |
Key on ui other cas no. |
16887-79-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


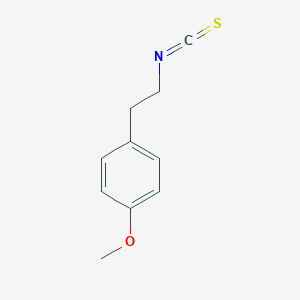

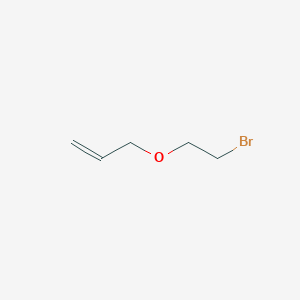

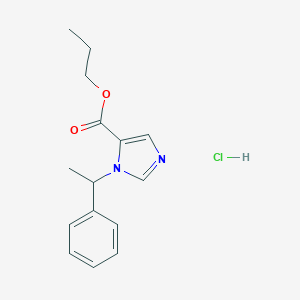
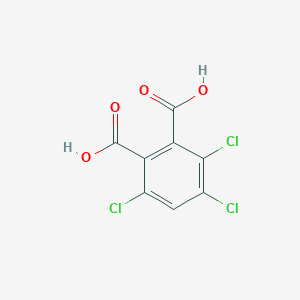
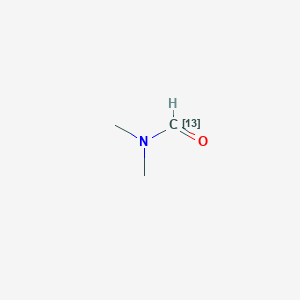
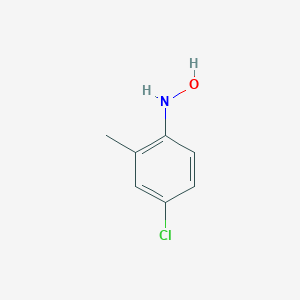

![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
